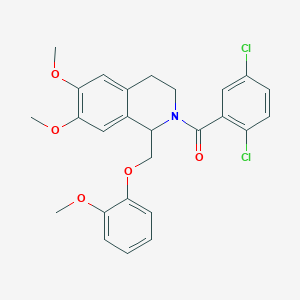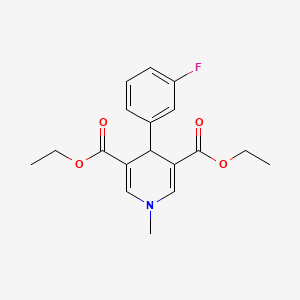
(2,5-dichlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of diterpenoids, which are natural products found in various plants.
- Diterpenoids often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- This specific compound likely has a complex structure, combining aromatic rings, methoxy groups, and an isoquinoline moiety.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this compound in the literature. diterpenoids are often isolated from natural sources (such as plants or fungi) or synthesized through complex multi-step processes.
- Industrial production methods may involve extraction from plant material or chemical synthesis, but without precise details, I can’t provide specifics.
Chemical Reactions Analysis
- The compound may undergo various reactions typical for diterpenoids:
Oxidation: Oxidative processes can lead to the formation of hydroxyl groups or ketones.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Aromatic substitution reactions could modify the phenyl rings.
- Common reagents and conditions depend on the specific reaction, but they might involve oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O).
- Major products could include hydroxylated or reduced derivatives.
Scientific Research Applications
- In scientific research, this compound could be valuable for:
Medicinal Chemistry: Investigating its potential as a drug lead due to its complex structure and potential bioactivity.
Pharmacology: Assessing its effects on cellular pathways and receptors.
Natural Product Chemistry: Studying its biosynthesis and ecological roles.
Biological Studies: Exploring its interactions with enzymes or proteins.
Industry: Developing new materials or functional molecules.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Potential mechanisms could involve binding to receptors, modulating enzyme activity, or affecting cellular signaling pathways.
- Further research would be needed to pinpoint precise targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with this specific structure. comparing it to related diterpenoids could highlight its uniqueness.
- If you have any specific compounds in mind, feel free to ask, and I’ll do my best to provide relevant comparisons.
Properties
Molecular Formula |
C26H25Cl2NO5 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C26H25Cl2NO5/c1-31-22-6-4-5-7-23(22)34-15-21-18-14-25(33-3)24(32-2)12-16(18)10-11-29(21)26(30)19-13-17(27)8-9-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3 |
InChI Key |
PEAKONFHCZMQMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214945.png)
![7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214947.png)

![7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214961.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214964.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B11214974.png)
![1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214978.png)
![(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11214991.png)
![(4Z)-2-(4-bromophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11214993.png)
![7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215008.png)
![methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11215013.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215018.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215023.png)
